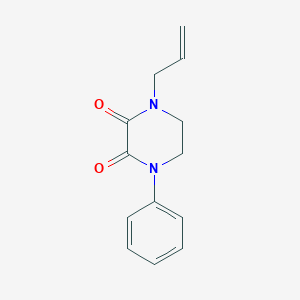

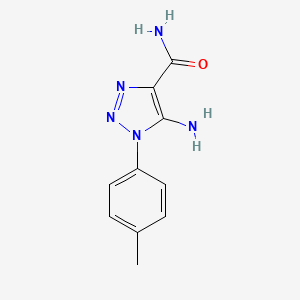

1-Phenyl-4-prop-2-enylpiperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-4-prop-2-enylpiperazine-2,3-dione, commonly known as PPPD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. The compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Reaction and Structural Analysis

- 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione has been investigated in reactions with substituted indenes, primarily leading to 1,2-addition products, which then isomerize to ene adducts. This reaction has implications in the synthesis and structural analysis of organic compounds (Smonou, Orfanopoulos, & Foote, 1988).

Synthesis and Antimicrobial Studies

- The compound has been synthesized and characterized using various techniques, including X-ray analysis, NMR, and density function theory. It demonstrated moderate antimicrobial activity against specific bacterial strains, highlighting its potential in antimicrobial research (Ghabbour & Qabeel, 2016).

Pharmacophore Models and Affinity Studies

- In another study, derivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione were assessed for their affinity for 5-HT1A receptors, using SAR analysis based on pharmacophore models. This has implications in developing compounds with specific receptor affinities, which is valuable in pharmaceutical research (Handzlik et al., 2011).

Oxidation Reactions and Polymerization

- Its derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used effectively as oxidizing agents in the conversion of specific compounds under mild conditions, which is significant in the field of organic synthesis and material science (Zolfigol et al., 2006).

Tautomeric and Acid-Base Studies

- Studies on the tautomeric and acid-base properties of azoderivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione provide insights into the structural dynamics of these compounds, which is critical in understanding their chemical behavior and potential applications (Mahmudov et al., 2011).

Selective Membrane Electrodes

- The use of its derivatives as ionophores in copper-selective poly(vinyl) chloride membrane electrodes demonstrates the potential for application in analytical chemistry, particularly in ion-selective electrodes and environmental monitoring (Kopylovich, Mahmudov, & Pombeiro, 2011).

Propriétés

IUPAC Name |

1-phenyl-4-prop-2-enylpiperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRZFFIAAIWIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-prop-2-enylpiperazine-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)